1-(2-Chlorophenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea
Description
1-(2-Chlorophenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea is a urea-based small molecule characterized by a 2-chlorophenyl group and a pyrimidine ring substituted with a dimethylamino moiety. Urea derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase modulation and antimicrobial effects .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[2-(dimethylamino)pyrimidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-20(2)13-16-8-7-10(18-13)9-17-14(21)19-12-6-4-3-5-11(12)15/h3-8H,9H2,1-2H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGXBZDNCGDKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea, often referred to as a pyrimidine derivative, has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further investigation.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 339.81 g/mol
- CAS Number : 441798-33-0
The compound features a chlorophenyl group and a dimethylamino-pyrimidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including renal (Caki) and endothelial (HUVEC) cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- IC₅₀ Values : The IC₅₀ values for Caki cells were reported as low as 10 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) :
The biological activity of 1-(2-Chlorophenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that treatment leads to increased apoptosis in cancer cells, as indicated by increased levels of caspases in treated cells.
- Disruption of Cell Cycle : Flow cytometry analyses indicate that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the pyrimidine ring or the chlorophenyl group may enhance biological activity or reduce toxicity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of alkyl substituents | Variation in antimicrobial efficacy |
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- A study demonstrated that varying concentrations of the compound significantly reduced cell viability in Caki cells.
- The study utilized both MTT assays and flow cytometry to confirm findings.
-
Antimicrobial Efficacy Evaluation :
- A series of tests against common pathogens revealed promising results, particularly against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Urea-Based Kinase Activators
- M64/M64HCl (): These compounds share a urea backbone but differ in substituents. M64 contains a pyridine ring and morpholino-trifluoromethylphenyl group, while the target compound features a pyrimidine ring and 2-chlorophenyl group. The dimethylamino group in both may enhance solubility and target binding. M64HCl demonstrated FAK activation and intestinal cytoprotection, suggesting urea derivatives with polar substituents (e.g., pyrimidine) may favor kinase modulation .
Antimicrobial Synergists
- CDFII ():
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) shares the 2-chlorophenyl motif but employs an indole core instead of urea. Its synergy with carbapenems against MRSA highlights the role of chlorophenyl groups in enhancing antimicrobial activity. The urea derivative’s pyrimidine may offer distinct pharmacokinetic advantages (e.g., reduced metabolic degradation) compared to indole-based scaffolds .
Agrochemical Derivatives
- Epoxiconazole ():
This triazole fungicide contains a 2-chlorophenyl group and fluorophenyl-oxirane system. While structurally distinct from the urea compound, the chlorophenyl moiety in both suggests a role in target binding (e.g., fungal cytochrome P450 inhibition). Urea derivatives may lack the triazole’s epoxide reactivity but could exhibit broader solubility due to pyrimidine’s hydrogen-bonding capacity .
Pyrimidine-Containing Pharmacophores
- EP 4 374 877 A2 Derivatives (): The patent describes pyrimidine-rich compounds with trifluoromethyl and dimethylamino groups. The target compound’s pyrimidin-4-ylmethyl group aligns with these designs, which prioritize kinase or protease inhibition. Dimethylamino substitution on pyrimidine may enhance blood-brain barrier penetration compared to trifluoromethyl groups .
Urea-Triazine Hybrids
- Compound 18 (): This urea-triazine hybrid incorporates a 2-oxaadamantyl group, contrasting with the target compound’s chlorophenyl-pyrimidine system. Both highlight urea’s versatility in linking hydrophobic (chlorophenyl or adamantyl) and polar (pyrimidine or triazine) groups. The triazine’s methylamino group may confer metabolic stability, whereas the pyrimidine’s dimethylamino group could improve aqueous solubility .
Comparative Data Table
Key Research Findings and Implications
- Structural Advantages: The dimethylamino-pyrimidine group in the target compound may improve solubility and target affinity compared to pyridine (M64) or indole (CDFII) analogs .
- Chlorophenyl Utility : Shared with CDFII and Epoxiconazole, the 2-chlorophenyl group likely enhances hydrophobic interactions in target binding pockets .
- Therapeutic Potential: While M64HCl and EP 4 374 877 A2 derivatives focus on kinase modulation, the target compound’s urea-pyrimidine scaffold could be repurposed for antimicrobial or antifungal applications, pending empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
